2-Methyl-cis-3-pentenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55894-36-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |
InChI Key |
NFRJJFMXYKSRPK-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\C(C)C(=O)O |
Canonical SMILES |
CC=CC(C)C(=O)O |
boiling_point |
199.00 to 200.00 °C. @ 760.00 mm Hg |
solubility |
very slightly |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl Cis 3 Pentenoic Acid
Chemo-Catalytic Synthesis Approaches
Chemo-catalytic methods provide robust and scalable routes to 2-Methyl-cis-3-pentenoic acid and its isomers. These processes rely on sophisticated catalyst systems to control the reaction pathways and achieve high yields of the desired product.
A notable approach involves the Reppe synthesis method, which utilizes piperylene, carbon monoxide, and water as primary raw materials. google.com This process is characterized by its excellent atom economy and environmental friendliness, aligning with the principles of green chemistry. google.com The methodology proceeds in two key stages: a catalyzed hydroesterification followed by an acid-catalyzed isomerization.
The initial step involves the reaction of piperylene (1,3-pentadiene) with carbon monoxide and water in the presence of a specific catalyst system. google.com This reaction, a type of hydrocarboxylation, typically employs a noble metal rhodium salt and an organic phosphine (B1218219) ligand as the catalyst. google.com The catalytic process facilitates the formation of a mixture of cis and trans isomers of 2-methyl-3-pentenoic acid. google.com The choice of catalyst is crucial, as different transition metals (such as Ni, Co, Fe, Rh, Ru, Pd) exhibit varied efficacy for specific reactions. google.com For this particular transformation, rhodium-based catalysts have demonstrated high activity and selectivity. google.comamericanelements.com
Table 1: Representative Conditions for Rhodium-Catalyzed Hydroesterification of Piperylene
| Parameter | Condition |
|---|---|
| Reactants | Piperylene, Carbon Monoxide, Water |
| Catalyst System | Rhodium Salt and Organic Phosphine Ligand |
| CO Pressure | 2.0–3.5 MPa |
| Temperature | 90–140 °C |
| Solvent | DMI or HMPA |
Data sourced from patent CN113336637B. google.com
The mixture of cis-trans isomers of 2-methyl-3-pentenoic acid obtained from the hydroesterification step can then undergo an isomerization reaction. google.com This step is critical for shifting the equilibrium towards a desired isomeric form. The process is conducted under the action of an acid catalyst. google.com A common and effective catalyst for this isomerization is a solution of zinc chloride in acetic acid. google.com This acid-catalyzed rearrangement allows for the conversion between the different isomers of 2-methyl-pentenoic acid. google.comgoogle.com Following the isomerization, the target compound can be separated from the reaction mixture. google.com
Table 2: Conditions for Acid-Catalyzed Isomerization
| Parameter | Condition |
|---|---|
| Reactant | cis/trans-2-Methyl-3-pentenoic acid mixture |
| Catalyst | Zinc Chloride in Acetic Acid |
| Catalyst Concentration | 40–50% (mass concentration of zinc chloride) |
| Catalyst Loading | 8–13% of the total mass of the reactant |
Data sourced from patent CN113336637B. google.com
An alternative synthetic route begins with the self-condensation of propanal (propionaldehyde). This pathway first creates an unsaturated aldehyde intermediate, which is subsequently oxidized to form a carboxylic acid. researchgate.net
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com In this context, propanal undergoes a base-catalyzed self-condensation. quora.compearson.com The reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking another molecule of propanal. sigmaaldrich.compearson.com This is followed by a dehydration step to yield an α,β-unsaturated aldehyde. quora.commasterorganicchemistry.com The primary product of the self-condensation of propanal is 2-methyl-2-pentenal (B83557). researchgate.netacs.orgresearchgate.net High conversions and selectivities can be achieved under optimized conditions. For instance, using a strong anion-exchange resin as a catalyst in an aqueous medium at 35 °C resulted in a 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal within one hour. acs.org Another study reported a 93% yield of the aldehyde intermediate using a sodium hydrate (B1144303) catalyst at 40°C. researchgate.net
Table 3: Research Findings on Aldol Condensation of Propanal
| Catalyst System | Temperature (°C) | Time | Propanal Conversion (%) | Selectivity to 2-Methyl-2-pentenal (%) |
|---|---|---|---|---|
| Strong Anion-Exchange Resin | 35 | 1 h | 97 | 95 |
| Sodium Hydrate (2% w/w) | 40 | 45 min | - | 93 (Yield) |
Data sourced from Organic Process Research & Development and ResearchGate. researchgate.netacs.org
The final step in this pathway is the oxidation of the unsaturated aldehyde intermediate (2-methyl-2-pentenal) to a carboxylic acid. Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in Common reagents include potassium permanganate, potassium dichromate, and Jones reagent (CrO₃ in aqueous acid). ncert.nic.inlibretexts.orglibretexts.org More contemporary and milder protocols utilize oxidants like Oxone, periodic acid (H₅IO₆) catalyzed by pyridinium (B92312) chlorochromate (PCC), or N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org
For the specific oxidation of 2-methyl-2-pentanal to (E)-2-methyl-2-pentenoic acid, a process using sodium chlorite (B76162) (NaClO₂) as an efficient and inexpensive oxidant has been developed. researchgate.net This method, when optimized, can achieve yields as high as 85%. researchgate.net While this particular protocol yields the conjugated 2-methyl-2-pentenoic acid isomer, the general applicability of various oxidation methods allows for the conversion of unsaturated aldehydes to their corresponding carboxylic acids. organic-chemistry.orgnih.gov
Table 4: Selected Oxidation Protocols for Aldehydes
| Oxidizing Agent/System | Key Features |
|---|---|
| Sodium Chlorite (NaClO₂) / H₂O₂ | Efficient and inexpensive; yields up to 85% for 2-methyl-2-pentenal. researchgate.net |
| Jones Reagent (CrO₃/H₂SO₄) | Common, strong oxidant, generally provides good yields at room temperature. libretexts.orglibretexts.org |
| Oxone | Mild and simple protocol, alternative to traditional metal-mediated oxidations. organic-chemistry.org |
| N-hydroxyphthalimide (NHPI) / O₂ | Organocatalytic aerobic oxidation under mild conditions. organic-chemistry.org |
Grignard Reaction for Halogenated Precursors and Carbonation
A key method for the synthesis of a mixture of 2-methyl-3-pentenoic acid isomers involves the use of a Grignard reaction with a halogenated precursor, followed by carbonation. This classic organometallic approach allows for the formation of a new carbon-carbon bond and the introduction of the carboxylic acid functionality in a single carbonation step.
The process commences with the formation of a Grignard reagent from a suitable halogenated pentene. Specifically, 4-chloro-2-pentene can be reacted with magnesium metal in an etheral solvent such as tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-chlorine bond, creating a pentenylmagnesium chloride intermediate. This reaction is typically initiated by gentle heating. nih.gov
Once the Grignard reagent is formed, it is then reacted with carbon dioxide (in the form of dry ice) in a process known as carbonation. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule. Subsequent acidic workup of the resulting magnesium carboxylate salt yields the desired carboxylic acid. This particular Grignard reaction and carbonation sequence produces a mixture of isomers, including 2-methyl-3-pentenoic acid. nih.govorganic-chemistry.org A typical yield for the crude mixture of 2-methyl-3-pentenoic acid isomers from this process is a 60:40 cis:trans ratio. nih.gov
| Starting Material | Reagents | Intermediate | Final Product (Isomer Mixture) | Reference |
|---|---|---|---|---|
| 4-chloro-2-pentene | 1. Mg, THF 2. CO₂ (dry ice) 3. Acidic workup | Pentenylmagnesium chloride | 2-Methyl-3-pentenoic acid (cis/trans mixture) | nih.gov |
Hydrogenation-Based Routes for cis-Isomer Enrichment
While some synthetic methods yield a mixture of cis and trans isomers of 2-methyl-3-pentenoic acid, specific applications may require an enrichment of the cis isomer. Hydrogenation-based routes, particularly those employing poisoned catalysts, are instrumental in achieving this stereochemical control.
To increase the proportion of the cis isomer from a mixture of 2-methyl-3-pentenoic acid isomers, catalytic hydrogenation can be employed. A notable example is the use of a palladium on calcium sulfate (B86663) (Pd/CaSO₄) catalyst. This catalyst system, which can be considered a type of Lindlar catalyst, is "poisoned" to reduce its activity, thereby allowing for the selective hydrogenation of more reactive species or facilitating isomerization to the desired cis configuration.
In a specific application, a mixture of 2-methyl-3-pentenoic acid isomers is hydrogenated in the presence of a Pd/CaSO₄ catalyst. This process has been shown to yield a product mixture containing approximately 80% this compound and 20% 2-methyl-2-pentenoic acid. nih.gov The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from 10-100 psig and at temperatures between 20°C and 40°C. nih.gov Lower alkanol solvents such as methanol (B129727) or ethanol (B145695) are suitable for this reaction. nih.gov
| Starting Material | Catalyst | Reaction Conditions | Resulting Product Mixture | Reference |
|---|---|---|---|---|
| Mixed isomers of 2-methyl-3-pentenoic acid | Palladium on Calcium Sulfate (Pd/CaSO₄) | H₂ (10-100 psig), 20-40°C, Methanol or Ethanol | ~80% this compound, ~20% 2-Methyl-2-pentenoic acid | nih.gov |
Synthesis from Related Precursors via Condensation and Reduction (e.g., from (E)-3-Penten-1-ol)
The synthesis of this compound can also be envisioned starting from readily available precursors such as (E)-3-Penten-1-ol. This would conceptually involve an oxidation of the primary alcohol to a carboxylic acid, followed by an alpha-methylation step. While a direct condensation and reduction pathway is not explicitly detailed in the literature for this specific conversion, established organic transformations provide a plausible route.
A critical step in converting (E)-3-Penten-1-ol to a pentenoic acid derivative is the oxidation of the primary alcohol. The Jones oxidation, which utilizes a mixture of chromium trioxide, sulfuric acid, and acetone, is a powerful method for oxidizing primary alcohols to carboxylic acids. wikipedia.orgalfa-chemistry.com This reagent is known to be effective for the oxidation of allylic alcohols. google.com The reaction proceeds through the formation of a chromate (B82759) ester, which is then eliminated to form an aldehyde that is subsequently oxidized to the carboxylic acid in the aqueous acidic medium. wikipedia.org
Following the oxidation to the corresponding pentenoic acid, a subsequent alpha-methylation would be required to introduce the methyl group at the C2 position. This could potentially be achieved through various methods, such as forming the enolate of the corresponding ester derivative followed by reaction with an electrophilic methyl source like methyl iodide. The final stereochemistry of the double bond would need to be controlled in subsequent steps, potentially through methods similar to those described in section 2.1.4.1.
Biocatalytic and Chemo-Enzymatic Synthesis Strategies
In recent years, biocatalytic and chemo-enzymatic methods have emerged as powerful tools for the synthesis of chiral and stereochemically defined molecules, offering high selectivity under mild reaction conditions.
Enzymes, particularly lipases, are widely utilized for the stereoselective synthesis of chiral carboxylic acids and their derivatives. nist.gov These enzymes can catalyze the kinetic resolution of racemic mixtures, a process where one enantiomer reacts faster than the other, allowing for the separation of enantiomers. nih.gov Lipases can be employed in the enantioselective esterification of racemic acids or the hydrolysis of racemic esters. sciencemadness.org
For structures related to this compound, such as 5-acetoxy-4-aryl-(2E)-pentenoate derivatives, lipases have been shown to exclusively hydrolyze the acetate (B1210297) group with good enantioselectivity. sltchemicals.com This demonstrates the potential of enzymatic methods to selectively act on specific functional groups in unsaturated molecules. While direct enzymatic synthesis of this compound is not extensively documented, the principles of lipase-catalyzed stereoselective transformations suggest a viable strategy for producing chiral analogues or resolving racemic mixtures of this compound.
Nature synthesizes a vast array of complex molecules, including unsaturated fatty acids, through the action of large enzyme complexes known as polyketide synthases (PKSs). The mechanisms employed by PKSs for the generation of double bonds, particularly with cis stereochemistry, provide valuable insights for biocatalytic synthesis.
The formation of a double bond in a growing polyketide chain is typically a two-step process involving a ketoreductase (KR) domain and a dehydratase (DH) domain. wikipedia.orggoogle.com The stereochemistry of the resulting double bond is determined by the KR domain. chemistrysteps.com
Trans double bond formation: A B-type KR domain reduces a β-ketoacyl intermediate to a D-3-hydroxyacyl intermediate. Subsequent dehydration by the DH domain leads to a trans double bond. google.com
Cis double bond formation: An A-type KR domain produces an L-3-hydroxyacyl intermediate. The DH domain then catalyzes the elimination of water to form a cis double bond. google.com
This stereochemical control is attributed to the specific conformations of the D- and L-hydroxyacyl substrates within the active site of the DH domain. google.com Understanding these PKS pathways offers a blueprint for engineering enzymatic systems for the stereospecific synthesis of unsaturated carboxylic acids like this compound.
| KR Domain Type | Hydroxyacyl Intermediate | Resulting Double Bond Stereochemistry | Reference |
|---|---|---|---|
| B-type | D-3-hydroxyacyl | trans | google.com |
| A-type | L-3-hydroxyacyl | cis | google.com |
Polyketide Synthase (PKS) Pathways in Double Bond Generation
Role of Dehydratase (DH) Domains (e.g., RifDH10)
Dehydratase (DH) domains are integral components of modular polyketide synthases, responsible for introducing α,β-unsaturation into the growing polyketide chain. They catalyze the dehydration of a β-hydroxyacyl intermediate, which is attached to an acyl carrier protein (ACP). The stereochemistry of the resulting double bond (E or Z) is a critical aspect of their function.
A specific example is RifDH10, the DH domain from the tenth and final module of the rifamycin (B1679328) polyketide synthase. nih.govnih.gov This enzyme is involved in the biosynthesis of rifamycin, an ansamycin (B12435341) antibiotic. nih.gov Detailed biochemical studies have elucidated its precise role and stereospecificity. RifDH10 catalyzes the stereospecific syn-dehydration of its natural substrate precursor. nih.govnih.govorganic-chemistry.org When presented with a model substrate, (2S,3S)-2-methyl-3-hydroxypentanoyl-RifACP10, RifDH10 exclusively forms the (E)-2-methyl-2-pentenoyl-RifACP10 product. It shows remarkable substrate specificity, as it does not process any of the other three possible diastereomers of the substrate. nih.govnih.govorganic-chemistry.org
Interestingly, the function of RifDH10 is highly dependent on the associated ACP domain. While it produces an (E)-double bond from a (2S,3S)-precursor when attached to its cognate ACP (RifACP10), its diastereospecificity is inverted when the substrate is tethered to a non-cognate ACP domain, such as EryACP6 from the erythromycin (B1671065) PKS. In this context, RifDH10 processes the (2R,3R)-diastereomer to give the same (E)-olefin. nih.govorganic-chemistry.org This highlights the crucial role of the ACP domain in chaperoning the substrate for proper recognition and processing by the DH domain. nih.govorganic-chemistry.org These findings suggest that the final cis-double bond characteristic of the rifamycin structure is likely formed after the initial dehydration, possibly during the macolactamization step catalyzed by the amide synthase RifF. nih.govorganic-chemistry.org
| Enzyme | Substrate (Model System) | Product | Stereochemistry of Dehydration | Key Finding |
|---|---|---|---|---|
| RifDH10 | (2S,3S)-2-methyl-3-hydroxypentanoyl-RifACP10 | (E)-2-methyl-2-pentenoyl-RifACP10 | syn-elimination | Catalyzes stereospecific dehydration to an E-olefin with its natural ACP partner. nih.gov |
| RifDH10 | (2R,3R)-2-methyl-3-hydroxypentanoyl-EryACP6 | (E)-2-methyl-2-pentenoyl-EryACP6 | syn-elimination | Substrate diastereospecificity is inverted when using a non-cognate ACP domain. organic-chemistry.org |
Ketoreductase (KR) Domains in Precursor Formation (e.g., RifKR7)
Ketoreductase (KR) domains are responsible for setting the stereochemistry of β-hydroxy groups in the polyketide backbone, which are the direct precursors for the DH-catalyzed dehydration. nih.gov These domains catalyze the NADPH-dependent reduction of a β-ketoacyl-ACP intermediate. nih.gov The stereochemical outcome of this reduction is paramount, as the subsequent DH domain is typically specific for only one diastereomer of the β-hydroxyacyl substrate. nih.gov
RifKR7, from the seventh module of the rifamycin PKS, is a particularly interesting example. Its stereospecificity cannot be reliably predicted from its primary sequence using standard bioinformatic motifs. nih.gov Experimental characterization of RifKR7 revealed that it possesses both ketoreductase and methyl-epimerase activity. nih.gov When incubated with a (2RS)-2-methyl-3-ketopentanoyl-ACP substrate, RifKR7 stereospecifically produces the (2S,3S)-2-methyl-3-hydroxypentanoyl-ACP product. nih.gov This demonstrates that the enzyme not only reduces the β-keto group to an (S)-hydroxyl but also epimerizes the C2-methyl group from the (R) to the (S) configuration before or during the reduction process. nih.gov This dual activity is crucial for generating the specific stereoisomer required for subsequent steps in the rifamycin biosynthesis.
| Enzyme | Substrate | Product Stereochemistry | Catalytic Activities |
|---|---|---|---|
| RifKR7 | (2RS)-2-methyl-3-ketopentanoyl-ACP | (2S,3S)-2-methyl-3-hydroxypentanoyl-ACP | Ketoreduction and C2-methyl epimerization. nih.gov |
Lipase-Mediated Resolutions and Transformations in Related Systems
Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures, particularly alcohols and carboxylic acids. This approach is highly relevant for producing enantiomerically enriched precursors that can be used to synthesize specific stereoisomers of compounds like this compound. Kinetic resolution relies on the differential rate of reaction of a lipase (B570770) with the two enantiomers of a racemic substrate.
In systems related to 2-methyl-3-pentenoic acid, lipase-catalyzed resolutions have been effectively employed. For instance, the resolution of racemic 2-alkyl substituted primary alcohols has been achieved through enantioselective acylation catalyzed by Pseudomonas cepacia lipase, yielding (R)-2-alkyl-1-alkanols with high optical purity. A highly enantioselective resolution of racemic β-hydroxy esters has also been demonstrated using lipases, which can selectively acylate or hydrolyze one enantiomer, providing access to chiral β-hydroxy acids and their derivatives.
These enzymatic methods offer several advantages, including mild reaction conditions and high stereoselectivity, making them powerful tools for the preparation of chiral building blocks in the synthesis of complex organic molecules.
Stereochemical Control and Asymmetric Synthesis Investigations
Achieving precise control over the stereochemistry of the C2 chiral center and the C3-C4 cis (Z) double bond is a central challenge in the synthesis of this compound. Research in this area focuses on diastereoselective and enantioselective approaches that can establish these features with high fidelity.
Diastereoselective and Enantioselective Approaches
The development of synthetic routes that provide stereocontrol is essential for accessing specific isomers of 2-methyl-3-pentenoic acid.
Diastereoselective Approaches: One strategy to control the geometry of the double bond involves the stereoselective reduction of a corresponding alkyne precursor. For example, the hydrogenation of a 2-methyl-3-pentynoic acid derivative using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would be expected to yield the cis-alkene selectively through syn-addition of hydrogen. Another approach is the Wittig reaction or its Horner-Wadsworth-Emmons variant, where the choice of reagents and reaction conditions can strongly influence the Z/E selectivity of the resulting double bond.
Enantioselective Approaches: Establishing the chiral center at C2 requires an enantioselective method. A potential strategy involves the diastereoselective 1,4-conjugate addition of an organocuprate reagent to a chiral α,β-unsaturated ester derived from a chiral auxiliary. For example, the addition of a methylcuprate to an enoate derived from a chiral alcohol could establish the desired stereochemistry at the α-position. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-methylated product. researchgate.net Asymmetric alkylation of a prochiral enolate using a chiral phase-transfer catalyst is another powerful method for creating the C2 stereocenter with high enantiomeric excess. These methods, often used in the synthesis of non-proteinogenic amino acids and other complex natural products, represent viable strategies for the enantioselective synthesis of precursors to this compound. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Methyl Cis 3 Pentenoic Acid
Functional Group Interconversions and Derivatization
The chemical reactivity of 2-methyl-cis-3-pentenoic acid is primarily dictated by its two functional groups: the carboxylic acid and the carbon-carbon double bond. These sites allow for a variety of transformations, leading to a range of derivatives.
Esterification Reactions for Alkyl Esters
The carboxylic acid group of this compound can be readily converted to its corresponding esters. One common method involves the reaction of the acid with an alkyl halide in the presence of a base. inchem.org This process is particularly useful for synthesizing various alkyl 2-methyl-cis-3-pentenoates, which have applications in the flavor industry. inchem.org
The reaction is typically carried out in a solvent such as dimethyl formamide (B127407) or dimethyl sulfoxide. inchem.org The choice of base is critical and can include sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, or lithium hydroxide. inchem.org The temperature for these reactions is generally kept in the range of 0°C to 50°C to minimize the risk of isomerization of the cis double bond. inchem.org The reaction time can vary significantly, from a few hours to up to 50 hours, depending on the specific reactants and conditions. inchem.org
Table 1: Typical Conditions for Esterification of this compound
| Parameter | Conditions |
|---|---|
| Reactants | This compound, Alkyl halide (C2-C6 alkyl) |
| Base | NaOH, KOH, Na2CO3, LiOH |
| Solvent | Dimethyl formamide, Dimethyl sulfoxide |
| Temperature | 0°C - 50°C |
| Reaction Time | 2 - 50 hours |
Data sourced from patent information describing the synthesis of flavor compounds. inchem.org
Alkyl esters of this compound can be hydrolyzed back to the parent carboxylic acid through saponification. This reaction is typically achieved by treating the ester with a strong aqueous base, such as sodium hydroxide or potassium hydroxide, often in the presence of an alcohol like methanol (B129727) to improve solubility. inchem.org
Following saponification, the resulting carboxylate salt is acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid, to regenerate the this compound. inchem.org This regenerated acid can then be subjected to another esterification reaction with a different alkyl halide to produce a new ester derivative. This saponification-re-esterification sequence provides a versatile route to a variety of different alkyl esters from a single starting ester. inchem.org
Reduction Reactions
The reduction of this compound can target either the carbon-carbon double bond or the carboxylic acid functional group, depending on the reagents and conditions employed.
Catalytic hydrogenation is a common method for reducing the double bond. For instance, the hydrogenation of a mixture containing this compound in the presence of a palladium on calcium sulfate (B86663) catalyst (3% Pd) can be used to saturate the carbon-carbon double bond. inchem.org This type of reaction is typically carried out under a hydrogen atmosphere at pressures ranging from 10-100 psig and temperatures between 20°C and 40°C. inchem.org Other catalysts like Raney Nickel are also effective for the hydrogenation of unsaturated esters, which implies similar reactivity for the parent acid.
The reduction of the carboxylic acid group to an alcohol, while preserving the double bond, requires more specific reducing agents. Strong reducing agents like lithium aluminum hydride would typically reduce both the carboxylic acid and the double bond. However, more selective methods, potentially involving biocatalytic systems with carboxylic acid reductases (CARs), could theoretically be employed to selectively reduce the carboxylic acid to the corresponding allylic alcohol, 2-methyl-cis-3-penten-1-ol.
Oxidation Reactions
The carbon-carbon double bond in this compound is susceptible to oxidation. Oxidative cleavage of the double bond can be achieved using strong oxidizing agents such as ozone (Ozonolysis) followed by an oxidative work-up (e.g., with hydrogen peroxide), or with hot, acidic potassium permanganate. This would break the molecule at the double bond, yielding acetaldehyde (B116499) and 2-oxopropanoic acid (pyruvic acid).
Epoxidation is another common oxidation reaction for alkenes. Using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide ring, yielding 2-methyl-cis-3,4-epoxypentanoic acid. The stereochemistry of the epoxide would be retained from the cis-alkene.
Substitution Reactions, Particularly at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-rich and thus undergoes electrophilic addition reactions, which can be considered a form of substitution at the double bond.
For example, the addition of hydrogen halides (HX, where X = Cl, Br, I) would proceed via protonation of the double bond to form a carbocation intermediate, followed by attack of the halide ion. According to Markovnikov's rule, the hydrogen would add to the less substituted carbon (C4), and the halogen would add to the more substituted carbon (C3), which is also stabilized by the adjacent methyl group. This would result in the formation of 3-halo-2-methylpentanoic acid.
Halogenation, the addition of dihalogens like Br₂ or Cl₂, would also occur across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, leading to a dihalogenated derivative.
Carbonylation Reactions of Pentenoic Acid Isomers
Pentenoic acid isomers, including 2-methyl-3-pentenoic acid, can undergo palladium-catalyzed carbonylation reactions. A significant industrial application of this chemistry is the conversion of pentenoic acids to adipic acid, a key monomer in the production of nylon.
This process, often termed hydroxycarbonylation, involves the addition of carbon monoxide and water across the double bond. The reaction is typically catalyzed by a palladium complex with a diphosphine ligand, such as 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX), and requires an acid co-catalyst.
Complexation Reactions (e.g., with Metal Alkoxides)
While specific studies on the complexation of this compound with metal alkoxides are not extensively documented, the reactivity can be inferred from studies on similar unsaturated carboxylic acids, such as 3-pentenoic acid. The primary site of interaction is the carboxylic acid group, which can react with metal alkoxides (M(OR)n) in a ligand exchange reaction.
This reaction typically involves the protonolysis of the metal-alkoxide bond by the acidic proton of the carboxylic acid, leading to the formation of a metal carboxylate complex and the release of an alcohol molecule. The general scheme for this reaction is as follows:
n R'COOH + M(OR)n → M(OOCR')n + n ROH
In the case of this compound, the reaction with a metal alkoxide, such as titanium(IV) isopropoxide, would be expected to yield a titanium(IV) 2-methyl-cis-3-pentenoate complex.
Studies on the complexation of 3-pentenoic acid with titanium alkoxides, like titanium tetraethoxide (Ti(OEt)4) and titanium tetra-n-butoxide (Ti(OBun)4), have shown that the reaction proceeds to completion in a 1:1 molar ratio. researchgate.net Spectroscopic analysis, including 13C-NMR and FTIR, confirms the formation of the titanium-carboxylate bond. researchgate.net The reaction involves the replacement of an alkoxy group on the titanium center with the pentenoate ligand. researchgate.net
The resulting metal carboxylate complexes can serve as precursors for the synthesis of inorganic-organic hybrid materials through sol-gel processes. scispace.com The stability of these complexes, particularly their resistance to hydrolysis, is a critical factor in these applications. For instance, titanium-pentenoate complexes have demonstrated a degree of stability against hydrolysis. scispace.com
The reaction can be influenced by the nature of the metal, its coordination number, and the steric and electronic properties of the alkoxide and carboxylate ligands. The presence of the double bond in this compound introduces the possibility of further reactions within the metal complex, although the primary interaction remains the formation of the metal-carboxylate linkage.
Table 1: Complexation Reaction Overview
| Reactant A | Reactant B | General Product | Byproduct |
|---|---|---|---|
| This compound | Metal Alkoxide (e.g., Ti(OR)4) | Metal 2-Methyl-cis-3-pentenoate Complex | Alcohol (ROH) |
Regioselectivity and Stereospecificity in Reactions
The presence of a methyl group and a cis-configured double bond in this compound introduces elements of regioselectivity and stereospecificity in its chemical transformations, particularly in isomerization reactions.
Isomerization Dynamics between 2-Methyl-3-pentenoic Acid and 2-Methyl-2-pentenoic Acid
The isomerization can be promoted by heat or catalyzed by acids or bases. Under basic conditions, the reaction can proceed via the formation of a resonance-stabilized enolate intermediate. Abstraction of a proton from the α-carbon of 2-Methyl-3-pentenoic acid would lead to an enolate, which can then be protonated at the γ-carbon to give the α,β-unsaturated product.
Table 2: Comparison of Isomers
| Compound | Structure | Key Feature | Relative Thermodynamic Stability |
|---|---|---|---|
| 2-Methyl-3-pentenoic Acid | β,γ-unsaturated | Isolated double bond | Less stable |
| 2-Methyl-2-pentenoic Acid | α,β-unsaturated | Conjugated double bond | More stable |
Palladium-Catalyzed Isomerization Mechanisms
Palladium complexes are effective catalysts for the isomerization of alkenes, including the conversion of β,γ-unsaturated carboxylic acids to their α,β-unsaturated counterparts. The most commonly accepted mechanism for this transformation involves the formation of a palladium-hydride species, which then participates in a series of reversible migratory insertion and β-hydride elimination steps. nih.gov
The catalytic cycle is generally believed to proceed as follows:
Formation of a Palladium-Hydride Complex: The active catalyst, often a Pd(II) species, can be reduced in situ to a Pd(0) species which then undergoes oxidative addition with a proton source (e.g., the carboxylic acid itself or a co-catalyst) to form a palladium-hydride complex, [Pd-H].
Hydropalladation (Migratory Insertion): The palladium-hydride complex adds across the double bond of 2-Methyl-3-pentenoic acid. This can occur in two ways, leading to two different alkyl-palladium intermediates. The regioselectivity of this step is influenced by steric and electronic factors.
β-Hydride Elimination: The alkyl-palladium intermediates can undergo β-hydride elimination to reform a C=C double bond and the palladium-hydride species. This elimination can occur from different carbon atoms adjacent to the palladium-carbon bond, leading to the formation of different isomers.
Isomerization: Through a series of these reversible hydropalladation and β-hydride elimination steps, the double bond "walks" along the carbon chain until the most thermodynamically stable isomer, the α,β-unsaturated 2-Methyl-2-pentenoic acid, is formed.
Product Release: The conjugated product is released from the coordination sphere of the palladium catalyst, which can then re-enter the catalytic cycle.
The nature of the ligands on the palladium center plays a crucial role in the efficiency and selectivity of the isomerization. nih.govnih.gov Bulky and electron-donating phosphine (B1218219) ligands, for example, can influence the rate of the elementary steps in the catalytic cycle and can affect the stability of the various palladium intermediates. nih.govnih.gov
Table 3: Proposed Steps in Palladium-Catalyzed Isomerization
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Formation of Active Catalyst | Palladium-hydride complex |
| 2 | Hydropalladation | Alkyl-palladium intermediate |
| 3 | β-Hydride Elimination | Isomeric alkyl-palladium intermediates |
| 4 | Product Formation | 2-Methyl-2-pentenoic acid |
Metabolic and Biosynthetic Pathways of 2 Methyl Cis 3 Pentenoic Acid
Identification as a Metabolite in Biological Systems
2-Methyl-cis-3-pentenoic acid has been identified as a metabolite in various biological systems. It is classified as a methyl-branched fatty acid. researchgate.netthegoodscentscompany.com Such branched-chain fatty acids are often products of the metabolic breakdown of branched-chain amino acids. nih.govresearchgate.net The presence of this compound in biological matrices is indicative of its role as an intermediate in these metabolic processes. While not a primary component of cellular membranes or storage lipids, its detection points to its continuous formation and degradation as part of cellular metabolic flux.
These branched-chain fatty acids can be produced by the gut microbiota through the fermentation of protein-derived branched-chain amino acids. nih.gov The initial step in the breakdown of branched-chain amino acids is their conversion to the corresponding α-keto acids, a process that occurs in various tissues. nih.gov
Involvement in the Biosynthesis of Unsaturated Fatty Acids
The biosynthesis of this compound is not part of the main fatty acid synthesis pathway that produces straight-chain saturated and unsaturated fatty acids. Instead, its formation is believed to be a consequence of the catabolism of the branched-chain amino acid isoleucine. The catabolism of isoleucine generates intermediates that can be channeled into the synthesis of branched-chain fatty acids. researchgate.netnih.gov
The biosynthetic pathway likely proceeds through the following key steps:
Transamination of Isoleucine: The initial step is the removal of the amino group from isoleucine, catalyzed by a branched-chain aminotransferase (BCAT), to form α-keto-β-methylvalerate. researchgate.net
Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield α-methylbutyryl-CoA. researchgate.net
Dehydrogenation: Subsequent dehydrogenation of α-methylbutyryl-CoA can lead to the formation of a double bond, resulting in tiglyl-CoA. Further metabolic steps, including isomerization and reduction, can ultimately lead to the formation of this compound.
This pathway highlights a direct link between amino acid catabolism and the production of specific, short-chain branched unsaturated fatty acids.
Connection to Fatty Acid Degradation Pathways
Similar to other fatty acids, this compound is subject to degradation through the β-oxidation pathway to generate energy. thegoodscentscompany.com However, the presence of both a methyl branch and a cis double bond requires additional enzymatic steps compared to the standard β-oxidation of saturated, straight-chain fatty acids.
The degradation pathway is proposed to involve:
Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, 2-methyl-cis-3-pentenoyl-CoA.
Isomerization: The cis-double bond at the 3-position is not a substrate for the next enzyme in the β-oxidation spiral. An isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond.
Hydration, Oxidation, and Thiolysis: Following isomerization, the standard steps of β-oxidation can proceed: hydration of the double bond, oxidation of the hydroxyl group to a ketone, and finally, thiolytic cleavage to release acetyl-CoA and a shorter branched-chain acyl-CoA.
This modified β-oxidation pathway ensures the complete catabolism of this branched-chain unsaturated fatty acid, feeding its carbon skeleton into the central energy-generating pathways of the cell. The degradation of trans-10, cis-12-conjugated linoleic acid has been shown to be limited by the peroxisomal β-oxidation pathway. nih.gov
Intersections with Broader Metabolic Networks (e.g., Pyruvate (B1213749) Metabolism)
While a direct, single-step enzymatic link between this compound and pyruvate metabolism has not been definitively established, their metabolic pathways are interconnected within the broader cellular metabolic network. The catabolism of this compound ultimately produces acetyl-CoA and propionyl-CoA. figshare.com
Acetyl-CoA is a key metabolic hub, directly feeding into the tricarboxylic acid (TCA) cycle. Pyruvate, the end product of glycolysis, is also a primary source of acetyl-CoA through the action of the pyruvate dehydrogenase complex. Therefore, the degradation of this compound contributes to the same pool of acetyl-CoA that is generated from glucose via pyruvate.
Furthermore, the propionyl-CoA generated from the degradation of odd-chain and some branched-chain fatty acids can be converted to succinyl-CoA, another TCA cycle intermediate. This anaplerotic function helps to replenish TCA cycle intermediates that may be withdrawn for biosynthetic purposes. The catabolism of branched-chain amino acids, the precursors of this compound, is also closely linked to the TCA cycle, with different amino acids feeding into the cycle at various points. nih.gov The homo-aldol condensation product of pyruvate, 2-methyl-4-oxopent-2-enedioic acid, has been identified as a catabolic intermediate in the bacterial degradation of lignin. chemrxiv.org
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme/Complex | Metabolic Pathway | Function |
| Branched-chain aminotransferase (BCAT) | Biosynthesis | Catalyzes the initial transamination of isoleucine. researchgate.net |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | Biosynthesis | Performs oxidative decarboxylation of the α-keto acid intermediate. researchgate.net |
| Acyl-CoA Synthetase | Degradation | Activates this compound to its CoA ester. |
| Enoyl-CoA Isomerase | Degradation | Isomerizes the cis-Δ³ double bond to a trans-Δ² double bond. |
| Enzymes of β-oxidation (Hydratase, Dehydrogenase, Thiolase) | Degradation | Catalyze the sequential breakdown of the fatty acyl-CoA chain. thegoodscentscompany.com |
Interactive Data Table: Metabolic Intermediates
| Intermediate | Pathway | Precursor | Product of |
| α-keto-β-methylvalerate | Biosynthesis | Isoleucine | Transamination |
| α-methylbutyryl-CoA | Biosynthesis | α-keto-β-methylvalerate | Oxidative Decarboxylation |
| 2-methyl-cis-3-pentenoyl-CoA | Degradation | This compound | Acyl-CoA Synthetase |
| Acetyl-CoA | Degradation | 2-methyl-cis-3-pentenoyl-CoA | β-oxidation |
| Propionyl-CoA | Degradation | 2-methyl-cis-3-pentenoyl-CoA | β-oxidation |
Advanced Analytical Characterization Methods in Research
Spectroscopic Techniques for Structural Elucidation and Isomer Analysis
Spectroscopy is fundamental in confirming the molecular structure of 2-Methyl-cis-3-pentenoic acid, providing detailed information about its atomic connectivity, functional groups, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Isomeric Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C NMR provide atom-specific information, allowing for a complete structural assignment and the quantification of isomeric mixtures.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a mixture of cis and trans isomers of 2-methyl-3-pentenoic acid, distinct signals can be observed that allow for their differentiation and the calculation of their relative ratios. google.com A key differentiating signal is the resonance of the methine proton at the second carbon (C2), which is adjacent to the chiral center. In the cis isomer, this proton appears at a chemical shift of approximately 3.50 ppm, whereas in the trans isomer, it is shifted upfield to around 3.10 ppm. google.com This difference in chemical shift is crucial for determining the isomeric ratio in a sample.
Interactive Table: Representative ¹H NMR Data for a Cis/Trans Mixture of 2-Methyl-3-pentenoic acid Note: Data is based on a reported 60:40 cis:trans mixture. The specific chemical shifts (ppm) can vary slightly based on the solvent and experimental conditions.
| Signal (ppm) | Multiplicity | Number of Protons | Interpretation | Attributed Isomer |
|---|---|---|---|---|
| ~1.24 | Doublet (d) | 3H | Methyl group at C2 (CH₃-CH) | Both |
| ~1.69 | Doublet (d) | 3H | Terminal methyl group (CH₃-CH=) | Both |
| ~3.10 | Multiplet (m) | 1H | Methine proton at C2 (CH-COOH) | Trans |
| ~3.50 | Multiplet (m) | 1H | Methine proton at C2 (CH-COOH) | Cis |
| ~5.52 | Multiplet (m) | 2H | Vinylic protons (-CH=CH-) | Both |
¹³C NMR Spectroscopy: While specific experimental data for the cis isomer is not widely published, the expected ¹³C NMR spectrum can be predicted based on the molecular structure. The spectrum would feature six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically 170-185 ppm). The two olefinic carbons of the cis double bond would resonate in the 120-140 ppm region. The chiral methine carbon (C2) and the two methyl carbons would appear in the upfield region of the spectrum. Differences in the spatial arrangement between the cis and trans isomers would lead to slight but measurable differences in the chemical shifts of the carbons, particularly those near the double bond.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. google.com For this compound, the IR spectrum is characterized by several key absorption bands that confirm its identity. The most prominent feature is a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak typically appears between 1700 and 1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. nih.gov The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching vibration band around 1650-1670 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups are observed just below 3000 cm⁻¹.
Interactive Table: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Alkyl (sp³) |
| 3000-3100 | C-H stretch | Alkene (sp²) |
| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| 1650-1670 | C=C stretch | Alkene (cis) |
| ~1450 | C-H bend | Alkyl |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. google.com The C=C double bond in this compound, being a relatively non-polar bond, is expected to produce a strong signal in the Raman spectrum, typically in the 1650-1670 cm⁻¹ region. The symmetric C-C stretching and C-H bending vibrations also give rise to characteristic Raman signals. This technique can be used alongside IR and NMR to provide a comprehensive vibrational and structural analysis of the molecule.
Chromatographic Methods for Purity, Separation, and Quantification
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and its other isomers, as well as for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity, Purity, and Isomer Resolution
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile compounds like 2-methyl-3-pentenoic acid. nist.gov
In GC, the compound is vaporized and travels through a capillary column. The separation of the cis and trans isomers can be achieved using a suitable polar capillary column, as their different polarities and boiling points lead to different retention times. google.com The NIST Chemistry WebBook lists a Kovats retention index of 1924 for 2-methyl-3-pentenoic acid on a polar TC-Wax column, which aids in its identification based on its elution time relative to a series of n-alkane standards. nist.gov
After separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For 2-methyl-3-pentenoic acid, the mass spectrum would show a molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight. The fragmentation pattern, showing characteristic losses of fragments such as water (H₂O), the carboxyl group (COOH), and various alkyl fragments, allows for definitive structural confirmation.
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methyl-cis-3-pentenoic acid and (S)-2-Methyl-cis-3-pentenoic acid. Enantiomers have identical physical properties (e.g., boiling point, solubility) and cannot be separated by standard GC methods.
Chiral GC-MS is the technique of choice for separating and quantifying these enantiomers. nih.gov This method utilizes a special GC column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, forming transient complexes of differing stability. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks.
For the analysis of carboxylic acids, it is often necessary to first convert them into a less polar, more volatile derivative (e.g., a methyl or silyl (B83357) ester) to improve chromatographic performance. Once separated, the mass spectrometer detects each enantiomer, allowing for the determination of the enantiomeric excess (ee) or the ratio of the two enantiomers in the sample. This analysis is critical in fields where enantiomeric purity is paramount.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.com The analyte's double bond and carboxyl group constitute a chromophore that absorbs UV radiation, allowing for detection. The wavelength of maximum absorbance (λmax) for α,β-unsaturated acids is typically in the range of 200-220 nm, which allows for sensitive detection.
The purity of a sample is determined by chromatographically separating the main compound peak from any impurity peaks. The area of each peak is proportional to the concentration of the corresponding substance. Purity is then calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Method validation according to guidelines from the International Council for Harmonisation (ICH) ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and sensitivity. rasayanjournal.co.in
Table 1: Example HPLC-UV Parameters for Purity Analysis of Short-Chain Unsaturated Acids
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) sielc.com |
| Flow Rate | 1.0 mL/min rasayanjournal.co.in |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| UV Detection Wavelength | 210 nm |
| Analyte | this compound |
Note: The conditions presented are illustrative and require optimization for the specific application.
Gas-Liquid Chromatography (GLC) for Isomer Separation
Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for the separation of geometric isomers, such as the cis and trans isomers of 2-Methyl-3-pentenoic acid. For GLC analysis, carboxylic acids are often converted to more volatile ester derivatives, typically methyl esters (FAMEs - Fatty Acid Methyl Esters), to improve chromatographic behavior. nih.gov
The separation is achieved by injecting the vaporized sample into a long, thin capillary column coated with a stationary liquid phase. An inert carrier gas (e.g., helium or nitrogen) moves the analytes through the column. Separation of cis and trans isomers is based on differences in their physical properties, which affect their interaction with the stationary phase. Trans isomers, being more linear and having a higher boiling point, typically have longer retention times than the corresponding cis isomers on polar capillary columns. dss.go.th
Highly polar cyanopropyl polysiloxane stationary phases (e.g., CP™-Sil 88, SP-2340) are exceptionally effective for separating positional and geometric isomers of unsaturated fatty acids. nih.gov The unique selectivity of these phases allows for baseline resolution of isomers that would co-elute on less polar columns. dss.go.th
Table 2: Typical GLC Conditions for Fatty Acid Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Highly Polar Capillary Column (e.g., SP-2380, CP-Sil 88; 100 m x 0.25 mm, 0.20 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | Temperature programming (e.g., 140°C hold for 5 min, then ramp to 220°C at 4°C/min) |
| Sample | Methyl ester derivative of 2-Methyl-3-pentenoic acid isomers |
Note: Conditions are exemplary and depend on the specific column and isomers being separated.
Other Advanced Analytical Approaches
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural confirmation of organic compounds. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov
This high mass accuracy allows for the determination of a molecule's elemental composition from its measured accurate mass. For this compound (C6H10O2), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is fundamental in research for confirming the identity of a newly synthesized compound or identifying an unknown analyte in a complex mixture. researcher.life
When coupled with techniques like GC or LC, HRMS provides two orthogonal pieces of information—retention time and accurate mass—greatly increasing the confidence of compound identification. researcher.life
Table 3: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Molecular Ion [M]+• | Theoretical Exact Mass | 114.068080 |
| Protonated Molecule [M+H]+ | | Theoretical Exact Mass | 115.075355 |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-methyl-cis-3-pentenoic acid, this would also involve a conformational analysis to identify the different spatial arrangements (conformers) and their relative energies.
For carboxylic acids, a key conformational feature is the orientation of the carboxyl group. Studies on similar molecules, such as acetic acid, have shown that the syn conformation (where the O=C–O–H dihedral angle is approximately 0°) is significantly more stable than the anti conformation (dihedral angle of ~180°) due to a large energetic penalty for the latter. nih.gov This preference for the syn arrangement is a common feature among carboxylic acids. nih.gov Computational methods can explore the potential energy surface of the molecule by systematically rotating rotatable bonds to find all low-energy conformers. nih.gov For unsaturated carbonyl compounds, a planar geometry is often preferred to maximize the conjugation between the carbon-carbon double bond and the carbonyl group, which leads to a more thermodynamically stable arrangement. rsc.org
A hypothetical conformational analysis of this compound would likely focus on the rotation around the C2-C3 single bond and the C-O bond of the carboxylic acid group. The resulting stable conformers' geometries, including bond lengths and angles, could then be precisely calculated.
Table 1: Hypothetical Key Geometric Parameters for this compound from DFT Optimization
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C=C Bond Length | ~1.34 Å | Typical for a cis-disubstituted alkene. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl. |
| C-O Bond Length | ~1.35 Å | Single bond in the carboxylic acid group. |
| O-H Bond Length | ~0.97 Å | In the hydroxyl group. |
| C=C-C Bond Angle | ~125° | Influenced by steric hindrance from methyl groups. |
This table is illustrative and based on general values for similar functional groups, as specific DFT data for this compound is not available.
The electronic structure of a molecule provides insight into its reactivity. Frontier Molecular Orbital (FMO) theory is particularly useful, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. wikipedia.orgresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgwuxiapptec.com For α,β-unsaturated carbonyl compounds, the π electrons are delocalized across the C=C and C=O bonds, which influences the nature and energy of the frontier orbitals. wikipedia.org This conjugation makes the β-carbon susceptible to nucleophilic attack. uomosul.edu.iqtutorsglobe.com
A DFT analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO would likely be located primarily on the C=C double bond, while the LUMO would be distributed over the C=C-C=O conjugated system.
Table 2: Predicted Frontier Orbital Properties for this compound
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high | Indicates moderate nucleophilicity at the C=C bond. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| HOMO Location | Primarily on the C=C π-bond | Site of electrophilic attack. |
This table is illustrative, as specific DFT data for this compound is not available.
Mechanistic Studies using Computational Chemistry (e.g., Palladium-Catalyzed Reactions)
Computational chemistry is an invaluable tool for elucidating the mechanisms of complex chemical reactions, such as those catalyzed by transition metals like palladium. nih.gov DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states, and determining the activation energies for each step. mdpi.com
Palladium-catalyzed reactions are widely used in organic synthesis. youtube.com Computational studies have provided deep insights into various palladium-catalyzed processes, including cross-coupling reactions and carbonylations. nih.govacs.org For instance, a combined computational and experimental study on the palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers to produce adipic acid used DFT to show that the active catalyst isomerizes the different pentenoic acids before the selective carbonylation occurs. acs.org The calculations also identified the rate-limiting step of the reaction. acs.org
A hypothetical mechanistic study of a palladium-catalyzed reaction involving this compound, such as a cross-coupling or carbonylation reaction, would involve the following steps:
Modeling the Reactants and Catalyst: Building accurate 3D models of the starting materials and the palladium catalyst.
Mapping the Catalytic Cycle: Computationally exploring the key steps of the catalytic cycle, which typically include oxidative addition, migratory insertion (or transmetalation), and reductive elimination. youtube.com
Calculating Energetics: Determining the energies of all intermediates and transition states to construct a potential energy profile for the reaction. This would reveal the most likely reaction pathway and the rate-determining step.
Such a study could, for example, investigate how the cis stereochemistry and the methyl group at the α-position of this compound influence the regioselectivity and stereoselectivity of a palladium-catalyzed transformation. acs.org
Applications in Advanced Organic Synthesis and Materials Science Research
A Versatile Intermediate and Building Block
2-Methyl-cis-3-pentenoic acid serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a cis-configured carbon-carbon double bond, allows for a variety of chemical transformations. This makes it a useful starting material for creating a range of organic compounds.
Notably, it is a key precursor in the synthesis of various esters, which have found application as flavoring agents. google.com The esterification of the carboxylic acid group with different alcohols leads to the formation of compounds with specific organoleptic properties. google.com Chemical suppliers also list this compound as a building block, indicating its utility in the broader chemical synthesis landscape for constructing more intricate molecular architectures. thegoodscentscompany.comperflavory.com
Catalytic Applications and Research
The reactivity of this compound makes it a subject of interest in catalysis research, particularly in hydrogenation reactions.
Use in Asymmetric Hydrogenation Reactions
While direct studies on the asymmetric hydrogenation of this compound are not extensively documented, research on the closely related isomer, 2-methyl-2-pentenoic acid, provides valuable insights into the potential for stereoselective transformations of this class of compounds. The enantioselective hydrogenation of 2-methyl-2-pentenoic acid has been investigated, demonstrating that chiral products can be obtained from α,β-unsaturated carboxylic acids. This suggests that similar methodologies could potentially be applied to this compound to produce chiral molecules, which are highly valuable in the pharmaceutical and fine chemical industries.
Studies in Heterogeneous Catalysis
Heterogeneous catalysis plays a role in both the synthesis and potential transformations of this compound. For instance, a mixture of its isomers can be prepared through hydrogenation of a related mixed acid product in the presence of a palladium catalyst supported on calcium sulfate (B86663). google.com This process highlights the use of solid-supported catalysts for the production of this compound. Furthermore, studies on the hydrogenation of the related 2-methyl-2-pentenoic acid have utilized cinchonidine-modified palladium on alumina (B75360) (Pd/Al2O3) catalysts, which are a cornerstone of heterogeneous asymmetric catalysis.
Precursor for Advanced Materials
The development of novel polymers from bio-based or readily available small molecules is a significant focus in materials science. Unsaturated carboxylic acids, in particular, are valuable monomers for the synthesis of polyesters. mdpi.commanchester.ac.uk While direct polymerization of this compound into advanced materials like polyesters is not yet a widely reported application, the principles of polyester (B1180765) synthesis suggest its potential in this area.
The double bond in the molecule offers a site for cross-linking, which could lead to the formation of thermosetting resins. manchester.ac.uk Additionally, the carboxylic acid group is the key functional group for polycondensation reactions with diols to form polyester chains. jku.at Research into other unsaturated acids, such as itaconic acid, has shown that they can be successfully polymerized to create bio-based unsaturated polyesters with a range of properties. mdpi.com This provides a conceptual framework for the future exploration of this compound as a monomer for novel polyester-based materials. The conversion of the carboxylic acid to a hydroxy acid derivative would also open pathways to polyester building blocks.
Investigations into Biologically Relevant Chemical Scaffolds
The search for new bioactive compounds is a driving force in medicinal chemistry. Small molecules with reactive functional groups are often used as starting points for the synthesis of larger, more complex molecules with potential biological activity. α,β-Unsaturated carboxylic acids and their derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. acs.orgarkat-usa.org
While specific research detailing the use of this compound in the synthesis of biologically relevant scaffolds is limited, its chemical structure is analogous to other short-chain fatty acids that have been investigated for their biological roles. nih.govau.dk The potential for this molecule to be transformed into lactones, five or six-membered heterocyclic rings, is of particular interest, as the lactone motif is present in a wide array of natural products and pharmacologically active compounds. organic-chemistry.orgnih.govmdpi.com The development of synthetic routes to convert this compound into such scaffolds could yield novel molecules for biological screening.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-Methyl-cis-3-pentenoic acid, and what factors critically influence reaction yield?
- Answer: A multi-step synthesis approach is typical. Key steps include hydrogenation using palladium catalysts under controlled hydrogen pressure (e.g., 1 atm) to preserve the cis-configuration . Reaction conditions such as solvent polarity (e.g., methanol vs. chloroform), temperature (20–50°C), and stoichiometric ratios of intermediates (e.g., dipeptide precursors) significantly impact yield . Side reactions like isomerization or over-reduction require monitoring via TLC or HPLC.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- Answer: Gas chromatography-mass spectrometry (GC/MS) with a polar capillary column (e.g., DB-5) is ideal for identifying volatile esters like hexyl 2-methyl-3-pentenoate, a common derivative. Retention indices (e.g., AI: 1320, KI: 1322) and mass spectral fragmentation patterns (e.g., base peak at m/z 198) provide structural confirmation . For non-volatile derivatives, - and -NMR in deuterated chloroform can resolve stereochemical details, such as coupling constants for the cis-double bond .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer: Implement engineering controls (e.g., fume hoods) to minimize inhalation risks. Use PPE (gloves, goggles) to prevent skin contact, as carboxylic acids can cause irritation. Emergency showers and eyewash stations must be accessible. Avoid storing near bases or oxidizing agents to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers optimize the stereochemical purity of this compound during catalytic hydrogenation?
- Answer: Use chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) to enhance enantioselectivity. Control hydrogen pressure (<2 atm) and solvent choice (e.g., ethyl acetate vs. methanol) to minimize trans-isomer formation. Monitor reaction progress via chiral GC or circular dichroism (CD) spectroscopy .
Q. What experimental strategies resolve contradictions in synthetic yield data when scaling up from milligram to gram quantities?
- Answer: Perform kinetic studies to identify rate-limiting steps (e.g., intermediate purification). Adjust parameters like stirring efficiency, solvent volume-to-surface-area ratios, and catalyst loading iteratively. Compare batch vs. flow-reactor systems to mitigate heat/mass transfer issues .
Q. How can this compound be utilized as a precursor for bioactive compound synthesis?
- Answer: The acid’s α,β-unsaturated structure enables Michael addition reactions for generating pharmacologically active derivatives (e.g., anti-inflammatory agents). For example, coupling with hexenol via DCC-mediated esterification produces fragrances or antimicrobial compounds .
Data Analysis & Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR vs. GC/MS) for this compound derivatives?
- Answer: Cross-reference with NIST Chemistry WebBook databases for IR, -NMR, and mass spectra. Discrepancies in peak assignments may arise from solvent effects or impurities; repeat analyses in standardized conditions (e.g., CDCl3 for NMR) .
Q. What computational tools predict the physicochemical properties of this compound derivatives?
- Answer: Use QSAR models to estimate logP (octanol-water partition coefficient) and solubility via software like ACD/Labs or ChemAxon. Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets .
Methodological Tables
| Parameter | Optimized Condition | Source |
|---|---|---|
| Hydrogenation Catalyst | 5% Pd/C, 1 atm H | |
| GC/MS Column | DB-5, 30 m × 0.25 mm × 0.25 μm | |
| Solvent for NMR | CDCl | |
| Esterification Agent | DCC, DMAP in anhydrous CHCl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
